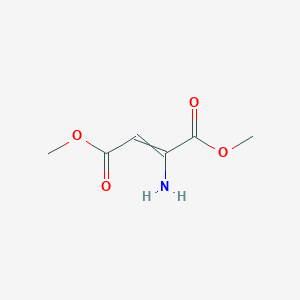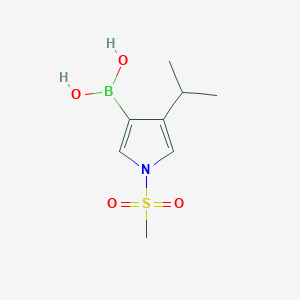
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with an isopropyl group and a methylsulfonyl group. The boronic acid moiety makes it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring is treated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The methylsulfonyl group can be introduced by treating the isopropyl-substituted pyrrole with methylsulfonyl chloride in the presence of a base such as triethylamine.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the pyrrole derivative with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, base (e.g., NaOH), solvent (e.g., ethanol or water).
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Reduction: Borane or boronate esters.
Substitution: Substituted pyrrole derivatives.
科学研究应用
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action of 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the isopropyl and methylsulfonyl groups can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
4-(Methylsulfonyl)phenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrrole ring.
1-(Methylsulfonyl)pyrrole-3-boronic Acid, pinacol ester: Similar structure but with a pinacol ester group instead of an isopropyl group.
Uniqueness
4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic Acid is unique due to the combination of its boronic acid group with the pyrrole ring, isopropyl group, and methylsulfonyl group. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
属性
分子式 |
C8H14BNO4S |
|---|---|
分子量 |
231.08 g/mol |
IUPAC 名称 |
(1-methylsulfonyl-4-propan-2-ylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C8H14BNO4S/c1-6(2)7-4-10(15(3,13)14)5-8(7)9(11)12/h4-6,11-12H,1-3H3 |
InChI 键 |
XDNUTVNMHIJICX-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C=C1C(C)C)S(=O)(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



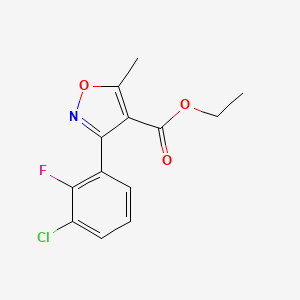
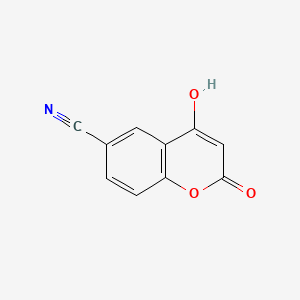
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)

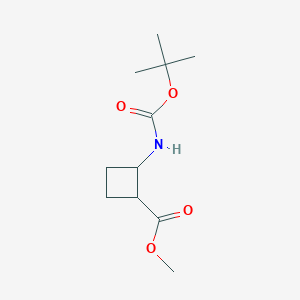
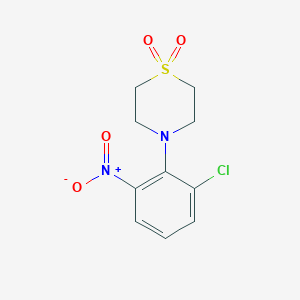

![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)
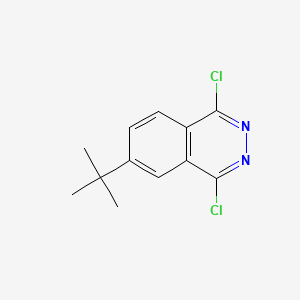
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)
